molecular formula C14H16FN3OS B2542126 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea CAS No. 1421531-54-5

1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea

Cat. No.: B2542126
CAS No.: 1421531-54-5
M. Wt: 293.36
InChI Key: UWGJCBTXDGTEIF-UHFFFAOYSA-N
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Description

“1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea” is a synthetic organic compound that belongs to the class of ureas. Ureas are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of both thiazole and fluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea” typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Urea Formation: The final step involves the reaction of the thiazole derivative with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions could target the urea linkage or the fluorophenyl group.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties due to the presence of the thiazole ring.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea” would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiazole and fluorophenyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-Methylthiazol-5-yl)methyl)-3-(3-fluorophenyl)urea
  • 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(4-chlorophenyl)urea
  • 1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(3-fluoro-4-chlorophenyl)urea

Uniqueness

The uniqueness of “1-((2,4-Dimethylthiazol-5-yl)methyl)-3-(3-fluoro-4-methylphenyl)urea” lies in the specific combination of the thiazole and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds. This could result in enhanced activity or selectivity in its applications.

Properties

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-fluoro-4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3OS/c1-8-4-5-11(6-12(8)15)18-14(19)16-7-13-9(2)17-10(3)20-13/h4-6H,7H2,1-3H3,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGJCBTXDGTEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=C(N=C(S2)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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